ethyl 5-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a sulfamoyl group linked to a tetrahydronaphthalene (tetralin) moiety and an ethyl ester at position 4 of the pyrazole ring. The sulfamoyl group (-SO₂NH-) enhances hydrogen-bonding capacity, influencing solubility and molecular interactions, while the tetralin moiety contributes to lipophilicity and structural rigidity .
Properties
IUPAC Name |
ethyl 5-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-23-16(20)13-10-17-18-15(13)24(21,22)19-14-9-5-7-11-6-3-4-8-12(11)14/h5,7,9-10,19H,2-4,6,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCRNYITJKMIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=CC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydronaphthalenyl sulfonamide intermediate, which is then coupled with a pyrazole derivative under suitable conditions to form the final product. The reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would be scaled up from laboratory conditions, ensuring that the reaction parameters such as temperature, pressure, and reactant concentrations are tightly controlled to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring or the tetrahydronaphthalenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Ethyl 5-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: Its structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound’s unique properties can be exploited in the development of specialty chemicals and advanced materials for various industrial applications.
Mechanism of Action
The mechanism by which ethyl 5-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares core similarities with other pyrazole and tetralin derivatives but differs in substituent functional groups. Key analogs include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula C₁₉H₂₁N₃O₄S.
Key Observations:
Tetralin Moieties : Rotigotine derivatives share the tetralin scaffold but lack pyrazole rings, emphasizing the target compound’s hybrid heterocyclic design.
Melting Points : Pyrazole derivatives with nitro and fluorophenyl substituents exhibit higher melting points (>194°C) , suggesting stronger intermolecular interactions (e.g., π-π stacking, hydrogen bonding) compared to the target compound, for which data is unavailable.
Hydrogen Bonding and Crystallography
The sulfamoyl group (-SO₂NH-) can act as both a hydrogen bond donor (N-H) and acceptor (S=O), facilitating crystal packing and stability. This contrasts with Rotigotine’s hydroxyl and amine groups, which prioritize O-H and N-H interactions . Computational tools like SHELXL and validation protocols are critical for resolving such structural nuances.
Biological Activity
Ethyl 5-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C17H20N2O3S
- Molecular Weight : 336.42 g/mol
- CAS Number : Not explicitly mentioned but can be derived from the structure.
Synthesis
The synthesis of this compound typically involves a multistep process including the formation of the pyrazole ring and subsequent sulfamoylation. The methods often utilize starting materials such as 5,6,7,8-tetrahydronaphthalene derivatives and various sulfonamides.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : A study highlighted that pyrazole derivatives, including those similar to this compound, demonstrated effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
Anticancer Potential
Pyrazole compounds have been investigated for their anticancer properties:
- Mechanism of Action : this compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. This has been supported by in vitro studies showing reduced viability in cancer cell lines .
Anti-inflammatory Effects
The compound exhibits promising anti-inflammatory activity:
- COX Inhibition : Some studies suggest that pyrazole derivatives can act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. This action could provide therapeutic benefits in conditions like arthritis and other inflammatory disorders .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antibacterial activity of this compound.
- Methodology : The compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods.
- Results : The compound showed significant zones of inhibition against tested strains compared to control groups.
-
Case Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assays were performed on various cancer cell lines (e.g., MCF-7 and HeLa).
- Results : The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
